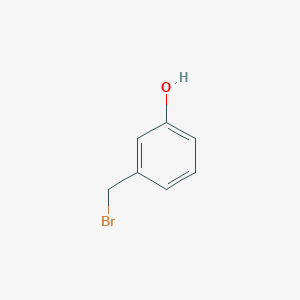

3-(Bromomethyl)phenol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

3-(bromomethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrO/c8-5-6-2-1-3-7(9)4-6/h1-4,9H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHQONOCFAYZOEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20548111 | |

| Record name | 3-(Bromomethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20548111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74597-04-9 | |

| Record name | 3-(Bromomethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20548111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(BROMOMETHYL)PHENOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(Bromomethyl)phenol from 3-Hydroxybenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-(Bromomethyl)phenol from 3-hydroxybenzyl alcohol. It includes a detailed examination of the primary synthesis method, characterization data, and safety protocols. This document is intended to serve as a valuable resource for researchers and professionals involved in organic synthesis and drug development.

Introduction

This compound is a valuable reagent and intermediate in organic synthesis, utilized in the preparation of various compounds, including furan-based heterocycles and analogues for σ2 receptors. Its bifunctional nature, possessing both a reactive benzylic bromide and a phenolic hydroxyl group, makes it a versatile building block in medicinal chemistry and materials science. This guide focuses on its synthesis from the readily available precursor, 3-hydroxybenzyl alcohol.

Synthesis Methodology

The most common and efficient method for the conversion of 3-hydroxybenzyl alcohol to this compound is through the use of phosphorus tribromide (PBr₃). This reagent is highly effective for the bromination of primary and secondary alcohols.

Reaction Scheme

The overall reaction is as follows:

Caption: Reaction scheme for the synthesis of this compound.

Reaction Mechanism

The reaction proceeds via a classic SN2 mechanism. The hydroxyl group of the alcohol is a poor leaving group. Phosphorus tribromide acts to convert it into a good leaving group.

The mechanism involves two main steps:

-

Activation of the Alcohol: The oxygen atom of the hydroxyl group in 3-hydroxybenzyl alcohol attacks the electrophilic phosphorus atom of PBr₃. This forms a protonated dibromophosphite intermediate, which is an excellent leaving group.

-

Nucleophilic Substitution: A bromide ion (Br⁻), displaced in the first step, then acts as a nucleophile and attacks the benzylic carbon in a backside attack. This displaces the dibromophosphite group, forming the C-Br bond and resulting in the desired product, this compound, along with phosphorous acid (H₃PO₃) as a byproduct.[1][2]

This SN2 pathway ensures that if the starting alcohol were chiral, the reaction would proceed with an inversion of stereochemistry.[1] Furthermore, this method avoids the carbocation rearrangements that can occur when using hydrohalic acids like HBr.[1]

Caption: Simplified workflow of the reaction mechanism.

Experimental Protocol

The following protocol is based on established literature procedures for the synthesis of this compound using phosphorus tribromide.[3]

Materials and Equipment

-

3-Hydroxybenzyl alcohol

-

Phosphorus tribromide (PBr₃)

-

Dichloromethane (DCM), anhydrous

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Deionized water

-

Round-bottom flask (50 mL)

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure

-

Reaction Setup: A 50 mL round-bottom flask is charged with 15 mL of anhydrous dichloromethane and fitted with a magnetic stirrer.

-

Addition of Starting Material: To the stirred solvent, add 3-hydroxybenzyl alcohol (0.5 g, 4.03 mmol).

-

Cooling: Cool the reaction mixture to 0°C using an ice bath.

-

Addition of Brominating Agent: Add phosphorus tribromide (1.6 g, 0.56 mL, 6.04 mmol) dropwise to the cooled reaction mixture.

-

Reaction: After the dropwise addition is complete, allow the reaction mixture to stir at room temperature for 1 hour.

-

Work-up:

-

Dilute the reaction mixture with 25 mL of dichloromethane.

-

Wash the organic layer with 20 mL of deionized water.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

-

Isolation: Concentrate the dried organic layer under reduced pressure using a rotary evaporator to yield the crude product.

Purification

The crude product, typically a brown solid, can be purified by either recrystallization or column chromatography.

-

Recrystallization: The choice of solvent for recrystallization should be determined empirically. A common approach is to use a solvent system where the compound is soluble at high temperatures and insoluble at low temperatures, such as a mixture of ethyl acetate and hexanes.

-

Column Chromatography: For higher purity, the crude product can be purified by flash column chromatography on silica gel. A typical eluent system would be a gradient of ethyl acetate in hexanes.

Data Presentation

Reaction Parameters and Yield

| Parameter | Value | Reference |

| Starting Material | 3-Hydroxybenzyl alcohol | [3] |

| Reagent | Phosphorus tribromide (PBr₃) | [3] |

| Solvent | Dichloromethane (DCM) | [3] |

| Reaction Temperature | 0°C to Room Temperature | [3] |

| Reaction Time | 1 hour | [3] |

| Reported Yield | 86.3% | [3] |

Physicochemical and Spectroscopic Data of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₇BrO | [1][4] |

| Molecular Weight | 187.03 g/mol | [1][4] |

| Appearance | White to off-white solid | [5] |

| Boiling Point | 272.055°C at 760 mmHg | [1] |

| Density | 1.593 g/cm³ | [4] |

| Flash Point | 118.335°C | [1] |

| ¹H NMR (300MHz, CDCl₃) | δ 7.10-7.15 (t, 1H), 6.86-6.89 (d, 1H), 6.80 (d, 1H), 6.67-6.71 (m, 1H), 4.35-4.36 (d, 2H), 3.80-3.94 (broad peak, 1H) | [3] |

| Mass Spectrum (ESI) | m/z = 187.0 (M + H)⁺ | [3] |

Note: A specific melting point for this compound is not consistently reported in the literature.

Alternative Synthesis Methods

While the PBr₃ method is highly effective, other reagents can also be employed for the bromination of benzyl alcohols.

-

Hydrobromic Acid (HBr): Concentrated HBr can be used to convert benzyl alcohols to benzyl bromides. However, this method can be sluggish for some substrates and may require elevated temperatures.[6]

-

N-Bromosuccinimide (NBS): In conjunction with a phosphine, such as triphenylphosphine (the Appel reaction), NBS can be used for the bromination of alcohols under mild conditions.[7]

Safety and Handling

Reagent Safety

-

3-Hydroxybenzyl Alcohol:

-

Hazards: Causes skin irritation and serious eye damage. May cause respiratory irritation.

-

Precautions: Wear protective gloves, clothing, and eye/face protection. Use in a well-ventilated area. Avoid breathing dust.

-

-

Phosphorus Tribromide (PBr₃):

-

Hazards: Causes severe skin burns and eye damage. May cause respiratory irritation. Reacts violently with water.

-

Precautions: Handle in a fume hood. Wear appropriate personal protective equipment, including acid-resistant gloves, safety goggles, and a lab coat. Keep away from water and moisture.

-

Experimental Safety Workflow

Caption: Safety workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from 3-hydroxybenzyl alcohol is a straightforward and high-yielding transformation, primarily accomplished using phosphorus tribromide. This in-depth guide provides the necessary details for researchers and professionals to successfully and safely perform this synthesis. The provided experimental protocol, coupled with comprehensive data and safety information, serves as a complete resource for the preparation of this important synthetic intermediate. Careful adherence to the outlined procedures and safety precautions is paramount for achieving optimal results and ensuring a safe laboratory environment.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Phenol, 3-bromo- [webbook.nist.gov]

- 3. This compound | 74597-04-9 [amp.chemicalbook.com]

- 4. This compound CAS#: 74597-04-9 [m.chemicalbook.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. ias.ac.in [ias.ac.in]

- 7. N-Bromosuccinimide (NBS) [organic-chemistry.org]

physical and chemical properties of 3-(Bromomethyl)phenol

An In-depth Technical Guide to 3-(Bromomethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical, chemical, and biological properties of this compound (CAS No: 74597-04-9). It is intended to be a valuable resource for professionals in research, and drug development, offering detailed information on its characteristics, synthesis, and applications.

Core Physical and Chemical Properties

This compound is a solid organic compound characterized by a phenol ring substituted with a bromomethyl group at the meta-position.[1] This structure contributes significantly to its reactivity and utility as an intermediate in organic synthesis.[1] It is also known by other names such as m-(Bromomethyl)phenol and 3-Hydroxybenzyl bromide.[2][][4]

Table 1: Physical and Chemical Data of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₇H₇BrO | [1][2][][5][6][7][8][9] |

| Molecular Weight | 187.03 g/mol | [1][][7][8][9] |

| Appearance | White to off-white or colorless solid | [2][7] |

| Boiling Point | 272.055°C at 760 mmHg | [2][6] |

| Density | 1.593 - 1.6 g/cm³ | [2][6][7] |

| Flash Point | 118.335°C | [2][7] |

| pKa | 9.55 ± 0.10 (Predicted) | [7] |

| Refractive Index | 1.612 | [2] |

| Storage Conditions | Store in freezer, under -20°C, in an inert atmosphere. | [7][10] |

Chemical Reactivity and Synthesis

The chemical behavior of this compound is dominated by the presence of the reactive bromomethyl group attached to the phenolic ring.[1] This makes the compound highly susceptible to nucleophilic substitution reactions, where the bromine atom is displaced by a nucleophile.[1] This reactivity is a key feature exploited in various synthetic applications.[1]

The phenolic hydroxyl group, in contrast, does not readily undergo substitution or elimination reactions.[11]

Synthesis of this compound

Two primary methods for the synthesis of this compound are commonly cited:

-

From 3-Hydroxybenzyl alcohol: This involves the reaction of 3-hydroxybenzyl alcohol with a brominating agent like phosphorus tribromide (PBr₃).[7][12] The reaction proceeds via an SN2 mechanism where the hydroxyl group is converted into a good leaving group and subsequently displaced by a bromide ion.[1]

-

Bromination of m-Cresol (3-Methylphenol): This method represents an electrophilic aromatic substitution approach.[1] It selectively targets the methyl group for bromination to yield this compound.[1]

Below is a diagram illustrating the synthesis workflow from 3-hydroxybenzyl alcohol.

Caption: Synthesis workflow for this compound.

Experimental Protocols

Synthesis of this compound from 3-Hydroxybenzyl Alcohol

This protocol is based on a general procedure for the synthesis of m-hydroxybenzyl bromide.[7][12]

Materials and Reagents:

-

3-Hydroxybenzyl alcohol (3-hydroxymethylphenol)

-

Phosphorus tribromide (PBr₃)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Water (H₂O)

-

50 mL round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

Procedure:

-

Charge a 50 mL round-bottom flask with 15 mL of dichloromethane and add 3-hydroxymethylphenol (0.5 g, 4.03 mmol).[7][12]

-

While stirring, add phosphorus tribromide (1.6 g, 0.56 mL, 6.04 mmol) dropwise to the mixture.[7][12]

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour.[7][12]

-

Upon completion of the reaction, dilute the mixture with 25 mL of dichloromethane.[7][12]

-

Dry the organic layer with anhydrous Na₂SO₄ and concentrate it under reduced pressure to remove the solvent.[7][12]

-

The resulting product is a brown solid (0.65 g, yield: 86.3%).[7][13]

Characterization:

-

¹H NMR (300MHz, CDCl₃): δ 7.10-7.15 (t, 1H), 6.86-6.89 (d, 1H), 6.80 (d, 1H), 6.67-6.71 (m, 1H), 4.35-4.36 (d, 2H), 3.80-3.94 (broad peak, 1H).[7][13]

Applications in Research and Drug Development

This compound is a versatile building block with applications across several scientific disciplines.[1]

-

Organic Synthesis: It serves as a crucial intermediate for synthesizing more complex molecules, including furan-based heterocycles.[1][7][12][13]

-

Drug Development: The compound is explored for its potential in designing molecules with specific biological activities.[1] It is used in the preparation of analogues for σ2 receptors, such as tetrahydroisoquinolinyl triazole carboxamides and triazole-substituted benzamides.[7][12][13]

-

Medicinal Chemistry: Research has shown that this compound possesses antimicrobial properties, with effectiveness against bacterial strains like E. coli and S. aureus.[1] It has also been investigated for its cytotoxic properties against cancer cell lines, indicating potential anticancer applications.[1]

-

Biochemical Assays: It can be used as a probe in the study of enzyme mechanisms.[1]

-

Polymer and Materials Science: This compound is used in the production of specialty chemicals and materials.[1]

The high reactivity of the bromomethyl group is central to these applications, allowing for its incorporation into larger, more complex structures.

Caption: General reactivity of this compound.

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[14] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. It should be used in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[9]

References

- 1. This compound | 74597-04-9 | Benchchem [benchchem.com]

- 2. Page loading... [wap.guidechem.com]

- 4. 74597-04-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. This compound | CAS#:74597-04-9 | Chemsrc [chemsrc.com]

- 7. This compound CAS#: 74597-04-9 [m.chemicalbook.com]

- 8. scbt.com [scbt.com]

- 9. SDS of this compound, Safety Data Sheets, CAS 74597-04-9 - chemBlink [chemblink.com]

- 10. 74597-04-9|this compound|BLD Pharm [bldpharm.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. This compound | 74597-04-9 [amp.chemicalbook.com]

- 13. This compound | 74597-04-9 [chemicalbook.com]

- 14. chemical-label.com [chemical-label.com]

An In-depth Technical Guide to 3-(Bromomethyl)phenol (CAS: 74597-04-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(Bromomethyl)phenol (CAS number: 74597-04-9), a versatile organic compound with significant applications in medicinal chemistry and organic synthesis. This document consolidates its chemical and physical properties, safety and handling information, detailed synthesis protocols, and known biological activities. Particular emphasis is placed on its role as a key intermediate in the development of novel therapeutic agents.

Chemical and Physical Properties

This compound is a substituted aromatic compound characterized by a phenol ring with a bromomethyl group at the meta position.[1] Its high reactivity, attributed to the labile bromine atom, makes it a valuable reagent for introducing the 3-hydroxybenzyl moiety into various molecular scaffolds.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 74597-04-9 | [1][2][3][4][5][6][7][8][9][10][11][12][13] |

| Molecular Formula | C₇H₇BrO | [1][3][4][5][6][7][8][9][10][11][12][13] |

| Molecular Weight | 187.03 g/mol | [3][4][5][6][7][8][9][10][11][12] |

| Appearance | White to off-white or colorless solid | [1][3][5] |

| Boiling Point | 272 °C | [3][4] |

| Density | 1.593 g/cm³ | [3][4] |

| Flash Point | 118 °C | [3][4] |

| pKa | 9.55 ± 0.10 (Predicted) | [3] |

| Solubility | Soluble in organic solvents like ethanol and acetone; limited solubility in water. | [1] |

| Melting Point | Not available | [3] |

Table 2: Spectroscopic Data for this compound

| Spectrum | Data | Reference(s) |

| ¹H NMR (300MHz, CDCl₃) | δ 7.10-7.15 (t, 1H), 6.86-6.89 (d, 1H), 6.80 (d, 1H), 6.67-6.71 (m, 1H), 4.35-4.36 (d, 2H), 3.80-3.94 (broad peak, 1H) | [3] |

| Mass Spectrum (ESI, 120 eV) | m/z = 187.0 (M + H)⁺ | [3] |

| ¹³C NMR | Data not available | |

| Infrared (IR) | Data not available |

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.

Table 3: Safety Information for this compound

| Hazard Information | Details | Reference(s) |

| Hazard Class | 6.1 | [3][4][5] |

| Packing Group | II | [3][4][5] |

| RIDADR | 2810 | [3][4] |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation) | [14] |

| Storage | Inert atmosphere, store in freezer under -20°C | [3][4] |

Handling Precautions: Use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of exposure, follow standard first-aid procedures and seek medical attention.[15]

Synthesis and Reactivity

The high reactivity of the bromomethyl group allows this compound to readily participate in nucleophilic substitution reactions, making it a versatile building block in organic synthesis.[2]

Experimental Protocol: Synthesis from 3-Hydroxybenzyl alcohol

This protocol describes the synthesis of this compound from 3-hydroxybenzyl alcohol using phosphorus tribromide.[3]

Materials:

-

3-Hydroxybenzyl alcohol (0.5 g, 4.03 mmol)

-

Phosphorus tribromide (1.6 g, 0.56 mL, 6.04 mmol)

-

Dichloromethane (DCM), anhydrous

-

Deionized water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

50 mL round bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Charge a 50 mL round bottom flask with 15 mL of dichloromethane and a magnetic stir bar.

-

Add 3-hydroxybenzyl alcohol (0.5 g, 4.03 mmol) to the stirred solvent.

-

Cool the reaction mixture to 0°C using an ice bath.

-

Add phosphorus tribromide (1.6 g, 0.56 mL, 6.04 mmol) dropwise to the cooled mixture.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

-

Upon completion of the reaction (monitored by TLC), dilute the mixture with 25 mL of dichloromethane.

-

Transfer the mixture to a separatory funnel and wash the organic layer with 20 mL of water.

-

Dry the organic layer over anhydrous Na₂SO₄.

-

Concentrate the dried organic layer under reduced pressure using a rotary evaporator to yield the product as a brown solid (0.65 g, 86.3% yield).[3]

Characterization:

-

Mass Spectrum (ESI, 120 eV): m/z = 187.0 (M + H)⁺[3]

-

¹H NMR (300MHz, CDCl₃): δ 7.10-7.15 (t, 1H), 6.86-6.89 (d, 1H), 6.80 (d, 1H), 6.67-6.71 (m, 1H), 4.35-4.36 (d, 2H), 3.80-3.94 (broad peak, 1H)[3]

Alternative Synthesis: Bromination of m-Cresol

An alternative approach involves the electrophilic aromatic substitution of m-cresol (3-methylphenol). This method selectively targets the methyl group for bromination.[2]

Reagents and Conditions:

-

Catalyst: Iron(III) bromide (FeBr₃) or aluminum bromide (AlBr₃)

-

Brominating Agent: Bromine (Br₂)

-

Solvent: Dichloromethane (DCM) or carbon tetrachloride (CCl₄)

-

Temperature: 0–25°C (controlled to minimize polybromination)[2]

Caption: Synthesis of this compound from m-cresol.

Applications in Drug Development and Research

This compound serves as a crucial intermediate in the synthesis of a variety of biologically active molecules and pharmaceutical compounds.[4][5]

Synthesis of Furan-Based Heterocycles

It is utilized as a reagent in the synthesis of furan-based heterocycles, which are important scaffolds in many biologically active compounds.[3]

Preparation of σ2 Receptor Ligands

The compound is also used in the preparation of tetrahydroisoquinolinyl triazole carboxamide and triazole-substituted benzamide analogues, which function as ligands for the σ2 receptor. The σ2 receptor is implicated in various physiological and pathological processes, making its ligands potential therapeutic agents.[3][4]

Suzuki-Miyaura Coupling Reactions

The bromomethyl group can be transformed into other functional groups, or the entire molecule can be used in cross-coupling reactions like the Suzuki-Miyaura coupling to form more complex structures.[2][3]

Caption: Generalized Suzuki-Miyaura coupling reaction workflow.

Biological Activity

This compound has demonstrated a range of biological activities, primarily attributed to its reactive nature.[2]

Antimicrobial Activity

Research has indicated that this compound possesses antimicrobial properties, showing effectiveness against bacterial strains such as E. coli and S. aureus.[2] The proposed mechanism involves the disruption of bacterial cell membranes or interference with essential metabolic pathways.[2]

Cytotoxicity and Anticancer Potential

The compound has been investigated for its cytotoxic effects against various cancer cell lines.

Table 4: Cytotoxicity Data for this compound

| Cell Line | Assay | IC₅₀ Value | Reference(s) |

| MCF-7 (Breast Cancer) | Not specified | ~30 µM | [2] |

Preliminary studies suggest that its cytotoxic mechanism may involve the induction of apoptosis in cancer cells.[2] The exact signaling pathways through which it exerts these effects are an area of ongoing research.

Generalized Mechanism of Action of Phenolic Compounds

Phenolic compounds, in general, are known to induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This often involves the generation of reactive oxygen species (ROS), leading to oxidative stress, disruption of mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspases.[16][17]

Caption: Generalized apoptosis induction by phenolic compounds.

Conclusion

This compound is a valuable and reactive intermediate with significant potential in organic synthesis and drug discovery. Its utility in constructing complex molecules, particularly those with therapeutic relevance, is well-documented. While its biological activities are promising, further research is warranted to fully elucidate its mechanisms of action and to explore its full therapeutic potential. Researchers and drug development professionals should consider this compound as a key building block in the design and synthesis of novel chemical entities.

References

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. rsc.org [rsc.org]

- 3. tcichemicals.com [tcichemicals.com]

- 4. scs.illinois.edu [scs.illinois.edu]

- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 12. homepages.abdn.ac.uk [homepages.abdn.ac.uk]

- 13. 3-Bromophenol(591-20-8) 1H NMR [m.chemicalbook.com]

- 14. ojs.library.okstate.edu [ojs.library.okstate.edu]

- 15. Modulatory Effects of Polyphenols on Apoptosis Induction: Relevance for Cancer Prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Melanoma Cellular Signaling Transduction Pathways Targeted by Polyphenols Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Alkylamino Phenol Derivative Induces Apoptosis by Inhibiting EGFR Signaling Pathway in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the NMR Spectral Analysis of 3-(Bromomethyl)phenol

This guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectral data for 3-(Bromomethyl)phenol, tailored for researchers, scientists, and professionals in drug development. The document outlines the quantitative NMR data, detailed experimental protocols for data acquisition, and a visual representation of the analytical workflow.

Data Presentation

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound. The ¹H NMR data is based on experimental findings, while the ¹³C NMR data is predicted due to the limited availability of experimental spectra in public databases. For comparative purposes, experimental ¹³C NMR data for the related compound, 3-methylphenol, is also provided.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.10-7.15 | t | 1H | Ar-H |

| 6.86-6.89 | d | 1H | Ar-H |

| 6.80 | d | 1H | Ar-H |

| 6.67-6.71 | m | 1H | Ar-H |

| 4.35-4.36 | d | 2H | -CH₂Br |

| 3.80-3.94 | broad peak | 1H | -OH |

Solvent: CDCl₃, Spectrometer Frequency: 300 MHz

Table 2: Predicted ¹³C NMR Spectral Data for this compound and Experimental Data for 3-Methylphenol

| Carbon Atom | Predicted ¹³C Chemical Shift (δ) ppm for this compound | Experimental ¹³C Chemical Shift (δ) ppm for 3-Methylphenol[1] |

| C-OH | 155.8 | 154.3 |

| C-CH₂Br / C-CH₃ | 33.5 | 20.9 |

| Aromatic C | 140.5 | 139.2 |

| Aromatic CH | 130.2 | 129.5 |

| Aromatic CH | 122.1 | 122.6 |

| Aromatic CH | 115.9 | 115.3 |

| Aromatic CH | 114.8 | 112.4 |

Note: The predicted ¹³C NMR data for this compound is generated based on standard NMR prediction algorithms and should be used as an estimation. The experimental data for 3-methylphenol is provided for comparison of the aromatic region.

Experimental Protocols

The following protocols describe the standardized methodology for acquiring the NMR spectra of this compound.

1. Sample Preparation

A standardized protocol is essential for obtaining reproducible NMR data.[1]

-

Sample Weighing: Accurately weigh 5-10 mg of solid this compound.

-

Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃), in a clean, dry vial.

-

Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to a final concentration of 0.03-0.05% (v/v) to provide a reference signal at δ 0.00 ppm.

-

Transfer: Transfer the resulting solution to a clean, dry 5 mm NMR tube, ensuring a sample height of at least 4 cm.

-

Capping: Securely cap the NMR tube.

2. Data Acquisition

-

Spectrometer Setup: Insert the sample into a 300 MHz (or higher) NMR spectrometer.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize its homogeneity.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using appropriate parameters. Typically, 16-64 scans are sufficient for a well-resolved spectrum of a moderately concentrated sample.[1]

-

¹³C NMR Acquisition: For the ¹³C NMR spectrum, a greater number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the NMR analysis of this compound.

References

The Dual Reactivity of 3-(Bromomethyl)phenol in Nucleophilic Substitution: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-(Bromomethyl)phenol is a versatile bifunctional molecule of significant interest in organic synthesis and drug discovery. Its reactivity is characterized by the benzylic bromide moiety, which allows it to readily participate in nucleophilic substitution reactions. This guide provides an in-depth analysis of the mechanistic dichotomy of these reactions, oscillating between SN1 and SN2 pathways, dictated by specific reaction conditions. Furthermore, this document details experimental protocols for key transformations and explores the modulation of critical signaling pathways by derivatives of this compound, particularly through their interaction with the σ2 receptor, offering insights for therapeutic development.

Core Mechanism of Action in Nucleophilic Substitution

The reactivity of this compound in nucleophilic substitution is primarily attributed to its nature as a benzylic halide. This structural feature permits two competing reaction mechanisms: unimolecular nucleophilic substitution (SN1) and bimolecular nucleophilic substitution (SN2).[1]

SN1 Mechanism: This two-step pathway is favored under conditions that promote the formation of a carbocation intermediate. The benzylic carbocation formed from this compound is stabilized by resonance, with the positive charge delocalized across the benzene ring.[1][2] This inherent stability makes the SN1 pathway a viable route, particularly with weak nucleophiles in polar protic solvents.

SN2 Mechanism: As a primary benzylic halide, this compound is also susceptible to a concerted, one-step SN2 mechanism.[2] This pathway is favored by strong nucleophiles and polar aprotic solvents, which solvate the cation but leave the nucleophile relatively free to attack the electrophilic carbon. The reaction proceeds via a backside attack, leading to an inversion of stereochemistry if the carbon were chiral.

The choice between the SN1 and SN2 pathway is a critical consideration in the synthesis of this compound derivatives and can be influenced by the nucleophile's strength, solvent polarity, and reaction temperature.

Quantitative Data on Nucleophilic Substitution Reactions

| Nucleophile | Reagent Example | Product Type | Typical Yield (%) | Reaction Type | Reference |

| Alkoxide | Sodium Ethoxide | Ether | 50-95 | SN2 (Williamson) | [3] |

| Phenoxide | Sodium Phenoxide | Diaryl Ether | 50-95 | SN2 (Williamson) | [4] |

| Azide | Sodium Azide | Azide | High | SN2 | N/A |

| Amine | Benzylamine | Secondary Amine | Good to Excellent | SN2 | [5] |

| Thiolate | Sodium Thiophenoxide | Thioether | High | SN2 | [6] |

Yields are generalized and can vary significantly based on specific reaction conditions.

Detailed Experimental Protocols

The following are detailed methodologies for key nucleophilic substitution reactions involving benzylic bromides, which are directly applicable to this compound.

Synthesis of 3-(Azidomethyl)phenol (Azide Substitution)

Objective: To replace the bromine atom with an azide group via an SN2 reaction.

Materials:

-

This compound

-

Sodium azide (NaN3)

-

Dimethylformamide (DMF)

-

Water

-

Ethyl acetate

-

Brine

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in DMF.

-

Add sodium azide (1.2 eq) to the solution.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography if necessary.

Synthesis of a 3-(Aryloxymethyl)phenol Derivative (Williamson Ether Synthesis)

Objective: To form an ether linkage by reacting this compound with another phenol.

Materials:

-

This compound

-

A substituted phenol (e.g., p-cresol)

-

Potassium carbonate (K2CO3)

-

Acetone or DMF

-

Water

-

Ethyl acetate

-

Brine

Procedure:

-

To a solution of the substituted phenol (1.1 eq) in acetone or DMF, add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add a solution of this compound (1.0 eq) in the same solvent.

-

Heat the reaction mixture to reflux and stir for 4-8 hours.

-

Monitor the reaction by TLC.

-

After cooling to room temperature, filter off the inorganic salts.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography.[7]

Synthesis of a 3-(Dialkylaminomethyl)phenol Derivative (Amine Alkylation)

Objective: To form a tertiary amine by reacting this compound with a secondary amine.

Materials:

-

This compound

-

A secondary amine (e.g., piperidine)

-

Potassium carbonate (K2CO3) or another suitable base

-

Acetonitrile or DMF

-

Water

-

Ethyl acetate

-

Brine

Procedure:

-

In a sealed tube, dissolve this compound (1.0 eq) in acetonitrile.

-

Add the secondary amine (1.2 eq) and potassium carbonate (2.0 eq).

-

Heat the mixture to 60-80 °C for 6-12 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and filter off the base.

-

Remove the solvent under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.

-

Purify by column chromatography as needed.

Biological Activity and Signaling Pathways

Derivatives of this compound are of significant interest in drug development due to their ability to modulate key biological pathways. A prominent target for these derivatives is the σ2 receptor (TMEM97), which is overexpressed in various cancer cells.[8]

The σ2 Receptor Signaling Pathway

The σ2 receptor is a transmembrane protein that plays a role in cell proliferation, apoptosis, and neuronal signaling.[8][9] Ligands derived from this compound can act as agonists or antagonists of this receptor, leading to distinct cellular outcomes.

-

Agonist Activity: σ2 receptor agonists have been shown to induce apoptosis in tumor cells, often mediated by caspase-3 activation.[8] They can also modulate intracellular calcium levels and interact with other signaling proteins like EGFR, leading to downstream effects on pathways such as the PKC and Raf kinase pathways, which are involved in cell proliferation.[8]

-

Neuronal Signaling: In the central nervous system, σ2 receptor ligands can modulate the firing of neurons by regulating calcium and potassium channels. They also influence the release of neurotransmitters such as dopamine, serotonin, and glutamate.[8]

General Phenolic Compound Effects on MAPK and NF-κB Pathways

Phenolic compounds, as a broad class, are known to modulate inflammatory and stress-response pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling cascades. While direct studies on this compound derivatives are limited, it is plausible that they share these general properties.

MAPK Pathway: This pathway is a key regulator of cellular processes such as proliferation, differentiation, and apoptosis.[9][10] Phenolic compounds can influence the phosphorylation state of various kinases within this cascade (e.g., ERK, JNK, p38), thereby affecting downstream gene expression.

References

- 1. homework.study.com [homework.study.com]

- 2. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. jk-sci.com [jk-sci.com]

- 5. N-Alkylation of amines with phenols over highly active heterogeneous palladium hydride catalysts - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. US20080081929A1 - Method for preparing thiomethylphenols - Google Patents [patents.google.com]

- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 8. Sigma-2 receptor - Wikipedia [en.wikipedia.org]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the Solubility of 3-(Bromomethyl)phenol in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-(Bromomethyl)phenol, a versatile reagent used in the synthesis of various compounds, including furan-based heterocycles and analogues for σ2 receptors.[1][2] Understanding the solubility of this compound is critical for its application in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[3]

Physicochemical Properties of this compound

This compound, with the CAS number 74597-04-9, is an organic compound featuring a phenol ring substituted with a bromomethyl group at the meta-position.[2][4] This bifunctional nature, with both a nucleophilic hydroxyl group and an electrophilic bromomethyl moiety, makes it a valuable precursor for specialized chemical synthesis.[5] Its key physical and chemical properties are summarized in the table below.

| Property | Value | References |

| CAS Number | 74597-04-9 | [1][3][4][6][7] |

| Molecular Formula | C₇H₇BrO | [1][3][4][6][8][] |

| Molecular Weight | 187.03 g/mol | [1][3][] |

| Appearance | White to off-white or colorless to pale yellow solid | [1][3][4][6] |

| Boiling Point | ~272°C at 760 mmHg | [1][3][8] |

| Density | ~1.6 g/cm³ | [1][3][8] |

| Flash Point | ~118°C | [1][3] |

| pKa | 9.55 ± 0.10 (Predicted) | [1] |

Solubility Profile

While specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound in a range of organic solvents is not extensively documented in publicly available literature, its qualitative solubility can be inferred from its structure and general chemical principles. The presence of a polar hydroxyl group and a larger, more nonpolar brominated aromatic structure suggests miscibility in polar organic solvents and limited solubility in water.

| Solvent | Qualitative Solubility | Rationale |

| Water | Limited / Insoluble | The hydrophobic nature of the bromomethyl group and the benzene ring outweighs the hydrophilic contribution of the single hydroxyl group.[4] |

| Ethanol | Soluble | As a polar protic solvent, ethanol can engage in hydrogen bonding with the phenolic hydroxyl group, facilitating dissolution.[4] |

| Acetone | Soluble | This polar aprotic solvent can effectively solvate the polar functional groups of the molecule.[4] |

| Dichloromethane | Soluble | Used as a solvent in its synthesis, indicating its suitability for dissolving the compound.[1] |

| Diethyl Ether | Likely Soluble | The "like dissolves like" principle suggests that this moderately polar solvent should dissolve the compound. |

| Hexane | Likely Insoluble | As a nonpolar solvent, hexane is unlikely to effectively solvate the polar phenol group. |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a solid organic compound like this compound. This method is based on standard laboratory techniques for solubility assessment.[10][11][12]

Objective: To determine the qualitative and semi-quantitative solubility of this compound in a given solvent.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, acetone, hexane)

-

Small test tubes

-

Vortex mixer or spatula for stirring

-

Graduated pipettes or measuring cylinders

-

Analytical balance

Procedure:

-

Preparation: Accurately weigh a specific amount of this compound (e.g., 25 mg) and place it into a small, dry test tube.[10]

-

Solvent Addition: Add a measured volume of the chosen solvent (e.g., 0.75 mL) to the test tube in small portions.[10]

-

Mixing: After each addition of the solvent, vigorously shake or stir the mixture for a consistent period (e.g., 60 seconds) to facilitate dissolution.[10][12] Observe the mixture closely.

-

Observation:

-

Soluble: The compound is considered soluble if the entire solid dissolves completely, resulting in a clear solution.[12]

-

Partially Soluble: If some, but not all, of the solid dissolves, it is noted as partially soluble.

-

Insoluble: If the solid does not appear to dissolve at all, it is deemed insoluble.[12]

-

-

pH Test (for aqueous solutions): If the compound dissolves in water, test the resulting solution with litmus or pH paper to determine if it is acidic, basic, or neutral.[11][13] A phenolic compound is expected to be weakly acidic.

-

Acid/Base Solubility (for water-insoluble compounds): For compounds insoluble in water, subsequent tests can be performed with 5% NaOH and 5% HCl to identify acidic or basic functional groups.[10][11][13] Solubility in 5% NaOH would confirm the presence of an acidic group like a phenol.[13]

-

Recording Data: Record all observations systematically for each solvent tested. For semi-quantitative analysis, one can continue adding known volumes of the solvent until the solute completely dissolves, allowing for a calculation of approximate solubility.

Safety Precaution: When handling this compound, appropriate safety measures should be taken, as brominated compounds can be hazardous.[4] Work in a well-ventilated fume hood and wear personal protective equipment (PPE), including gloves and safety glasses.

Visualized Experimental Workflow

The logical flow for determining the solubility class of an unknown organic compound, such as this compound, can be visualized as follows.

Caption: Workflow for organic compound solubility classification.

Applications in Drug Development and Synthesis

Phenolic compounds are a recurring and important structural motif in pharmaceuticals.[14] this compound serves as a critical intermediate in the synthesis of more complex molecules.[2] Its high reactivity, due to the presence of the bromine atom, allows it to readily undergo nucleophilic substitution reactions.[2] This property is exploited in medicinal chemistry to build diverse molecular scaffolds for compounds being investigated for antimicrobial and cytotoxic properties.[2] A clear understanding of its solubility is paramount for designing reaction conditions, purification processes (like crystallization and chromatography), and formulation strategies in drug discovery and development.[12]

References

- 1. This compound CAS#: 74597-04-9 [m.chemicalbook.com]

- 2. This compound | 74597-04-9 | Benchchem [benchchem.com]

- 3. Page loading... [guidechem.com]

- 4. CAS 74597-04-9: this compound | CymitQuimica [cymitquimica.com]

- 5. benchchem.com [benchchem.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. scbt.com [scbt.com]

- 8. This compound | CAS#:74597-04-9 | Chemsrc [chemsrc.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. scribd.com [scribd.com]

- 12. chem.ws [chem.ws]

- 13. www1.udel.edu [www1.udel.edu]

- 14. par.nsf.gov [par.nsf.gov]

Navigating the Synthesis and Safety of 3-(Bromomethyl)phenol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Bromomethyl)phenol is a valuable reagent in organic synthesis, serving as a key intermediate in the preparation of a variety of compounds, including furan-based heterocycles and ligands for the σ2 receptor, which show potential in the development of novel therapeutics.[1] Its utility stems from the reactive bromomethyl group, which readily participates in nucleophilic substitution reactions.[2] However, the same reactivity that makes it a versatile synthetic building block also necessitates careful consideration of its health and safety implications. This technical guide provides a comprehensive overview of the known health and safety precautions for this compound, with a focus on providing researchers, scientists, and drug development professionals with the information needed to handle this compound safely.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of a substance is the foundation of its safe handling.

| Property | Value | Reference |

| CAS Number | 74597-04-9 | [3] |

| Molecular Formula | C₇H₇BrO | [3] |

| Molecular Weight | 187.03 g/mol | [3] |

| Appearance | White to off-white solid | [4] |

| Boiling Point | 272 °C | [4] |

| Flash Point | 118 °C | [4] |

| Density | 1.593 g/cm³ | [4] |

| pKa | 9.55 ± 0.10 (Predicted) | [4] |

| Solubility | Soluble in organic solvents like ethanol and acetone; limited solubility in water. | [5] |

Toxicological Data

| Parameter | Value | Species | Route | Reference |

| LD50 (Oral) for 2,4-Dibromophenol | 2.17 mg/L (EC50) | Daphnia magna | - | [6] |

| LD50 (Oral) for 2,4,6-Tribromophenol | 1.57 mg/L (EC50) | Daphnia magna | - | [6] |

| LD50 (Oral) for Phenol | 317 mg/kg | Rat | Oral | [7] |

| LD50 (Dermal) for Phenol | 630 mg/kg | Rabbit | Dermal | [7] |

Note: The provided EC50 values for brominated phenols in Daphnia magna indicate high aquatic toxicity. The LD50 values for phenol suggest significant mammalian toxicity. Given its structure, this compound should be considered harmful if swallowed, in contact with skin, or inhaled.

Hazard Identification and GHS Classification

Based on available safety data sheets for this compound and similar compounds, the following GHS hazard classifications are expected:

-

Acute Toxicity, Oral (Category 4) , H302: Harmful if swallowed.[8]

-

Skin Corrosion/Irritation (Category 2) , H315: Causes skin irritation.[8]

-

Serious Eye Damage/Eye Irritation (Category 2A) , H319: Causes serious eye irritation.[8]

-

Specific target organ toxicity — Single exposure (Category 3), Respiratory system , H335: May cause respiratory irritation.[2]

Experimental Protocols

Safe Handling Protocol

Objective: To provide a step-by-step procedure for the safe handling of this compound in a laboratory setting.

Materials:

-

This compound (solid)

-

Chemical fume hood

-

Analytical balance

-

Spatula

-

Weighing paper or boat

-

Appropriate glassware

-

Solvent (e.g., dichloromethane, ethanol, acetone)

-

Personal Protective Equipment (PPE):

-

Chemical safety goggles

-

Face shield

-

Chemical-resistant gloves (Viton®, neoprene, or natural rubber recommended)[9]

-

Lab coat

-

Closed-toe shoes

-

Procedure:

-

Preparation: Before handling, ensure that the chemical fume hood is certified and functioning correctly. Have all necessary materials and equipment within the fume hood to minimize movement of the compound in the open lab.

-

Personal Protective Equipment: Don all required PPE before entering the designated handling area.

-

Weighing:

-

Perform all weighing operations within the fume hood.

-

Use a dedicated spatula and weighing paper/boat.

-

Handle the solid compound gently to avoid generating dust.

-

-

Dissolving:

-

If dissolving the compound, add the solvent to the glassware first, and then slowly add the weighed this compound.

-

Keep the container covered as much as possible during the process.

-

-

Reactions:

-

Set up all reactions involving this compound in the fume hood.

-

Ensure that the reaction vessel is properly secured and that any potential for splashes or aerosol generation is minimized.

-

-

Post-Handling:

-

Decontaminate all glassware and equipment that has come into contact with this compound. A thorough rinse with a suitable solvent, followed by washing with soap and water, is recommended.[9]

-

Wipe down the work surface in the fume hood with a suitable solvent and then with a soap and water solution.

-

Dispose of all contaminated waste (weighing paper, gloves, etc.) in a designated hazardous waste container.

-

-

Hand Washing: Immediately after removing gloves, wash hands thoroughly with soap and water.

Spill Cleanup Protocol

Objective: To provide a safe and effective procedure for cleaning up a small spill of this compound. For large spills, evacuate the area and contact emergency services.

Materials:

-

Spill kit containing:

-

Absorbent material (e.g., vermiculite, sand, or commercial sorbent pads)

-

Sodium thiosulfate (for neutralization)[10]

-

Two pairs of chemical-resistant gloves

-

Chemical safety goggles and face shield

-

Disposable scoop or brush and dustpan

-

Heavy-duty plastic bags for waste disposal

-

"Hazardous Waste" labels

-

Procedure:

-

Alert Personnel: Immediately alert others in the vicinity of the spill.

-

Evacuate: If the spill is large or if there is a risk of significant airborne dust, evacuate the immediate area.

-

Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

-

Don PPE: Put on two pairs of chemical-resistant gloves, safety goggles, a face shield, and a lab coat.

-

Contain the Spill: If the spill is a solid, carefully cover it with a layer of absorbent material to prevent dust from becoming airborne.

-

Neutralize (Optional but Recommended): For small spills, it is recommended to treat the area with sodium thiosulfate before absorption to neutralize the reactive bromine.[10]

-

Absorb:

-

Gently sweep the absorbent material and the spilled compound into a dustpan.

-

Avoid creating dust.

-

-

Collect Waste: Place the collected material into a heavy-duty plastic bag.

-

Decontaminate the Area:

-

Wipe the spill area with a cloth or paper towels soaked in a suitable solvent (e.g., ethanol or acetone).

-

Follow with a thorough wash with soap and water.

-

Place all cleaning materials into the waste bag.

-

-

Dispose of Waste: Seal the plastic bag, label it as "Hazardous Waste: this compound," and dispose of it according to institutional and local regulations.

-

Remove PPE: Remove PPE in the reverse order it was put on, being careful to avoid contaminating yourself.

-

Wash Hands: Wash hands thoroughly with soap and water.

Waste Disposal Protocol

Objective: To outline the proper procedure for the disposal of this compound and contaminated materials.

Procedure:

-

Segregation: All waste contaminated with this compound, including unused product, reaction byproducts, contaminated labware, and cleaning materials, must be segregated as hazardous waste.

-

Containerization:

-

Collect solid waste in a clearly labeled, sealed, and durable container.

-

Collect liquid waste in a compatible, sealed, and labeled container. Do not mix with incompatible waste streams.

-

-

Labeling: Label all waste containers with "Hazardous Waste" and the full chemical name: "this compound."

-

Storage: Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.

-

Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office or a licensed chemical waste disposal company. The preferred method of disposal is incineration at a licensed facility.[11]

Signaling Pathways and Biological Effects

While specific signaling pathways for this compound are not extensively documented, its cytotoxic properties suggest an ability to induce apoptosis (programmed cell death).[2] Phenolic compounds, in general, are known to induce apoptosis in cancer cells through various mechanisms.[12] The reactivity of the bromomethyl group allows it to interact with biological macromolecules, potentially disrupting cellular processes.[2] One of the proposed mechanisms of toxicity for brominated phenols is the induction of the intrinsic (mitochondrial) pathway of apoptosis.[13]

Potential Apoptosis Induction Pathway

Caption: A potential intrinsic apoptosis pathway induced by this compound.

Experimental Workflow for Assessing Cytotoxicity

Caption: A general experimental workflow for evaluating the cytotoxicity of this compound.

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure to this compound.

-

Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[13]

-

Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash the affected area with soap and water. Seek immediate medical attention.[13]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[14]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[13]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[9]

-

Specific Hazards Arising from the Chemical: Emits toxic fumes under fire conditions, including carbon oxides and hydrogen bromide.[7]

-

Protective Equipment and Precautions for Firefighters: Wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.

Storage and Stability

-

Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from heat, sparks, and flame. Store at 4°C for long-term stability.[13]

-

Incompatible Materials: Strong oxidizing agents.[13]

-

Stability: Stable under recommended storage conditions.[13]

Conclusion

This compound is a valuable synthetic intermediate that requires careful and informed handling due to its potential health hazards. This guide provides a summary of the available safety information and recommended protocols for its use in a research and development setting. While specific toxicological data for this compound is limited, the information available for related brominated phenols and phenol underscores the importance of adhering to strict safety procedures. By following the guidelines outlined in this document, researchers can minimize their risk of exposure and safely harness the synthetic utility of this compound.

References

- 1. Cas 74597-04-9,this compound | lookchem [lookchem.com]

- 2. This compound | 74597-04-9 | Benchchem [benchchem.com]

- 3. This compound | 74597-04-9 [amp.chemicalbook.com]

- 4. m.youtube.com [m.youtube.com]

- 5. indianchemicalcouncil.com [indianchemicalcouncil.com]

- 6. Acute Toxicities of Bromophenols to Alga and Daphina: Comparative Species Sensitivity Distribution Between Standard and Dietary Supplementation Tests - PMC [pmc.ncbi.nlm.nih.gov]

- 7. hmdb.ca [hmdb.ca]

- 8. chemsafetypro.com [chemsafetypro.com]

- 9. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 10. benchchem.com [benchchem.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Apoptosis-inducing Plant-based Phenolic Compounds are Effective on Leukemia Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

Thermal Stability and Decomposition of 3-(Bromomethyl)phenol: A Technical Guide

Disclaimer: This document provides a comprehensive overview of the known properties and a scientifically guided projection of the thermal behavior of 3-(Bromomethyl)phenol. As of the latest literature review, specific experimental data from Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) for this compound is not publicly available. The experimental protocols and potential decomposition pathways described herein are based on established methodologies for similar organic compounds and data from analogous substituted phenols.

Introduction

This compound is a bifunctional organic compound featuring a phenol and a bromomethyl group attached to a benzene ring. This substitution pattern makes it a valuable intermediate in the synthesis of various pharmaceuticals and other fine chemicals. An understanding of its thermal stability and decomposition characteristics is critical for ensuring safe handling, storage, and processing, as well as for predicting its behavior in various chemical reactions at elevated temperatures. This guide provides a summary of its known physical properties and a detailed outline of the experimental procedures used to evaluate thermal stability, alongside a discussion of its likely decomposition pathways based on the behavior of related molecules.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are essential for its handling and in the design of experimental procedures.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 74597-04-9 | [1][2] |

| Molecular Formula | C₇H₇BrO | [1][2] |

| Molecular Weight | 187.03 g/mol | [1][2] |

| Appearance | White to off-white solid | [3] |

| Boiling Point | 272.1 ± 15.0 °C at 760 mmHg | [2][4] |

| Density | 1.6 ± 0.1 g/cm³ | [4] |

| Flash Point | 118.3 ± 20.4 °C | [2] |

| pKa | 9.55 ± 0.10 (Predicted) | [3] |

Thermal Stability and Decomposition Analysis

The thermal stability of a compound is typically investigated using techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). While specific data for this compound is unavailable, this section details the standard experimental protocols for these analyses and discusses the expected thermal behavior based on related compounds.

Predicted Thermal Behavior

Based on its structure, this compound is expected to be stable at ambient temperatures but will decompose at elevated temperatures. Safety data sheets indicate that thermal decomposition can lead to the release of irritating gases and vapors.[5] Hazardous combustion products are expected to include carbon oxides (CO, CO₂) and hydrogen bromide (HBr).[6][7]

The presence of the bromomethyl group may lead to dehydrobromination and subsequent polymerization or rearrangement reactions at higher temperatures. The phenolic hydroxyl group can also influence the decomposition pathway.

Placeholder for Quantitative Thermal Analysis Data

The following tables are provided as templates for the presentation of quantitative data that would be obtained from TGA and DSC experiments.

Table 2: Illustrative TGA Data for a Substituted Phenol

| Parameter | Value |

| Onset Decomposition Temperature (T_onset) | Data not available |

| Temperature at 5% Mass Loss (T₅%) | Data not available |

| Temperature at 10% Mass Loss (T₁₀%) | Data not available |

| Temperature at Maximum Decomposition Rate (T_max) | Data not available |

| Residual Mass at 800 °C | Data not available |

| Atmosphere | e.g., Nitrogen, Air |

| Heating Rate | e.g., 10 °C/min |

Table 3: Illustrative DSC Data for a Substituted Phenol

| Parameter | Value |

| Melting Point (T_m) | Data not available |

| Enthalpy of Fusion (ΔH_f) | Data not available |

| Decomposition Exotherm Peak Temperature | Data not available |

| Enthalpy of Decomposition (ΔH_d) | Data not available |

| Atmosphere | e.g., Nitrogen, Air |

| Heating Rate | e.g., 10 °C/min |

Experimental Protocols

The following are detailed methodologies for the thermal analysis of a solid organic compound like this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the compound by measuring mass loss as a function of temperature.

Instrumentation: A standard thermogravimetric analyzer.[8][9]

Methodology:

-

Sample Preparation: A small amount of the sample (typically 5-10 mg) is accurately weighed into a ceramic or platinum TGA pan.

-

Instrument Setup: The TGA is purged with an inert gas (e.g., nitrogen) or a reactive gas (e.g., air) at a constant flow rate (e.g., 20-50 mL/min).

-

Thermal Program: The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Collection: The mass of the sample is continuously monitored and recorded as a function of temperature and time.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine key parameters such as the onset temperature of decomposition and the percentage of mass loss at different stages. The first derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.[8]

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions in the compound as a function of temperature.

Instrumentation: A differential scanning calorimeter.[9][10]

Methodology:

-

Sample Preparation: A small amount of the sample (typically 2-5 mg) is accurately weighed into an aluminum or copper DSC pan, which is then hermetically sealed.

-

Instrument Setup: An empty, sealed pan is used as a reference. The DSC cell is purged with an inert gas (e.g., nitrogen) at a constant flow rate.

-

Thermal Program: The sample and reference are subjected to a controlled temperature program, typically a linear heating ramp (e.g., 10 °C/min) over a desired temperature range.

-

Data Collection: The differential heat flow between the sample and the reference is measured and recorded as a function of temperature.

-

Data Analysis: The resulting DSC thermogram is analyzed to identify endothermic events (e.g., melting) and exothermic events (e.g., decomposition), and to quantify the enthalpy changes associated with these transitions.[10]

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the thermal analysis of a chemical compound.

Caption: A generalized workflow for thermal analysis experiments.

Plausible Decomposition Pathway

The thermal decomposition of this compound is likely to proceed through a series of complex reactions. A plausible, simplified pathway based on the pyrolysis of related brominated and phenolic compounds is depicted below.[11][12]

Caption: A hypothesized decomposition pathway for this compound.

Conclusion

While specific experimental data on the thermal stability and decomposition of this compound is currently lacking in public literature, this guide provides a framework for its evaluation. The compound's known physical properties and the general behavior of related brominated phenols suggest that it will decompose at elevated temperatures to produce hazardous substances, including hydrogen bromide and carbon oxides. The provided experimental protocols for TGA and DSC offer a standardized approach for obtaining the necessary quantitative data to ensure the safe handling and application of this important chemical intermediate. Further experimental investigation is highly recommended to fully characterize its thermal properties.

References

- 1. SDS of this compound, Safety Data Sheets, CAS 74597-04-9 - chemBlink [chemblink.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound CAS#: 74597-04-9 [m.chemicalbook.com]

- 4. This compound | CAS#:74597-04-9 | Chemsrc [chemsrc.com]

- 5. chemical-label.com [chemical-label.com]

- 6. cetjournal.it [cetjournal.it]

- 7. m.ciop.pl [m.ciop.pl]

- 8. azom.com [azom.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Research Portal [researchportal.murdoch.edu.au]

- 12. researchgate.net [researchgate.net]

Reactive Sites on 3-(Bromomethyl)phenol: An In-depth Technical Guide for Organic Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Bromomethyl)phenol is a versatile bifunctional aromatic compound of significant interest in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its structure incorporates three distinct reactive sites: a phenolic hydroxyl group, a benzylic bromide, and an activated aromatic ring. This trifecta of reactivity allows for a wide array of chemical transformations, making it a valuable building block for the synthesis of complex molecules. This technical guide provides a comprehensive overview of the reactivity at each of these sites, supported by experimental data, detailed protocols, and visual representations of reaction pathways.

Core Reactive Sites of this compound

The reactivity of this compound can be categorized based on its three primary functional regions:

-

The Phenolic Hydroxyl Group: The acidic proton of the hydroxyl group can be readily removed by a base to form a phenoxide ion. This potent nucleophile can then participate in a variety of reactions, most notably O-alkylation and O-acylation.

-

The Benzylic Bromide: The bromomethyl group is an excellent leaving group, making the benzylic carbon highly susceptible to nucleophilic attack. This site readily undergoes SN2 reactions with a wide range of nucleophiles.

-

The Aromatic Ring: The hydroxyl group is a strong activating, ortho, para-directing group for electrophilic aromatic substitution. This allows for the introduction of additional substituents onto the benzene ring.

The interplay and selective manipulation of these three sites are key to the utility of this compound in multistep syntheses.

Reactions at the Phenolic Hydroxyl Group: O-Alkylation

The most common reaction involving the phenolic hydroxyl group is the Williamson ether synthesis, where the corresponding phenoxide reacts with an electrophile, typically an alkyl halide, to form an ether.

Quantitative Data for O-Alkylation Reactions

| Alkylating Agent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Methyl Iodide | K₂CO₃ | Acetone | Reflux | 6 | >95 |

| Ethyl Bromide | K₂CO₃ | DMF | 80 | 4 | 92 |

| Benzyl Bromide | Cs₂CO₃ | Acetonitrile | 80 | 3 | 98 |

| Propargyl Bromide | K₂CO₃ | DMF | 60 | 5 | 85 |

| Allyl Bromide | NaOH | Water/Toluene (PTC) | 90 | 2 | 90 |

Note: The data presented is a compilation from typical Williamson ether synthesis reactions and may require optimization for this compound specifically.

Experimental Protocol: General Procedure for O-Alkylation (Williamson Ether Synthesis)

-

Deprotonation: To a solution of this compound (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMF, acetone, or acetonitrile, 10 mL/mmol of phenol) is added a base (e.g., K₂CO₃, Cs₂CO₃, or NaH, 1.5-2.0 eq.).

-

Reaction with Electrophile: The mixture is stirred at room temperature for 30 minutes to an hour to ensure complete formation of the phenoxide. The alkylating agent (1.1 eq.) is then added dropwise to the suspension.

-

Heating and Monitoring: The reaction mixture is heated to the desired temperature (typically 60-100 °C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, the reaction is cooled to room temperature and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel or recrystallization to afford the desired ether.[1]

Reactions at the Benzylic Bromide: Nucleophilic Substitution

The benzylic bromide of this compound is highly reactive towards a variety of nucleophiles, enabling the introduction of diverse functional groups at the benzylic position. This reactivity is primarily governed by the SN2 mechanism.[2]

Quantitative Data for Nucleophilic Substitution at the Benzylic Position

| Nucleophile | Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Azide | Sodium Azide | DMF | 60 | 2 | >95 |

| Cyanide | Sodium Cyanide | DMSO | 80 | 4 | 90 |

| Diethylamine | Diethylamine | THF | Reflux | 6 | 88 |

| Piperidine | Piperidine | Ethanol | Reflux | 5 | 92 |

| Acetate | Sodium Acetate | Acetic Acid | 100 | 3 | 85 |

| Thiophenol | Thiophenol, K₂CO₃ | Acetone | Reflux | 4 | 94 |

Note: This data is representative of typical SN2 reactions with benzylic bromides and may require optimization for this compound.

Experimental Protocol: General Procedure for Nucleophilic Substitution

-

Reaction Setup: A solution of this compound (1.0 eq.) is prepared in a suitable solvent (e.g., DMF, DMSO, THF, or ethanol, 10-20 mL/mmol).

-

Addition of Nucleophile: The nucleophile (1.1-1.5 eq.) is added to the solution. If the nucleophile is a salt (e.g., NaN₃, NaCN), it is added directly. If it is a neutral amine or thiol, a non-nucleophilic base (e.g., K₂CO₃ or Et₃N, 1.5 eq.) may be required to neutralize the HBr formed.

-

Reaction Conditions: The reaction mixture is stirred at a suitable temperature (ranging from room temperature to reflux) until TLC analysis indicates the consumption of the starting material.

-

Work-up: The reaction mixture is cooled and the solvent is removed in vacuo. The residue is taken up in an organic solvent and washed with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography or recrystallization.

Reactions on the Aromatic Ring: Electrophilic Aromatic Substitution

The hydroxyl group strongly activates the aromatic ring, making it highly susceptible to electrophilic attack at the ortho and para positions (positions 2, 4, and 6). Due to the presence of the bromomethyl group at position 3, the directing effects of the two substituents must be considered. The hydroxyl group is a much stronger activating group than the weakly deactivating bromomethyl group, thus electrophilic substitution is expected to occur predominantly at the positions ortho and para to the hydroxyl group.

Regioselectivity in Electrophilic Aromatic Substitution

-

Position 2: ortho to -OH, meta to -CH₂Br (moderately favored)

-

Position 4: para to -OH, meta to -CH₂Br (sterically less hindered, often favored)

-

Position 6: ortho to -OH, ortho to -CH₂Br (sterically hindered, less favored)

Quantitative Data for Electrophilic Aromatic Substitution

| Reaction | Reagent(s) | Solvent | Temperature (°C) | Major Product(s) | Yield (%) |

| Bromination | Br₂ | CCl₄ | 0 | 4-Bromo-3-(bromomethyl)phenol | 75 |

| Nitration | dil. HNO₃ | Acetic Acid | 20 | Mixture of 4-nitro and 2-nitro isomers | 60 (mixture) |

| Friedel-Crafts Acylation | Acetyl Chloride, AlCl₃ | CS₂ | 0 | 4-Acetyl-3-(bromomethyl)phenol | 55 |

Note: Yields and regioselectivity are highly dependent on reaction conditions and may require careful optimization.[3]

Experimental Protocol: General Procedure for Electrophilic Bromination

-

Reaction Setup: this compound (1.0 eq.) is dissolved in a non-polar solvent such as carbon tetrachloride or dichloromethane in a flask protected from light.

-

Addition of Bromine: The solution is cooled in an ice bath. A solution of bromine (1.0 eq.) in the same solvent is added dropwise with stirring.

-

Reaction and Monitoring: The reaction is allowed to proceed at low temperature, and its progress is monitored by TLC.

-

Work-up: Once the starting material is consumed, the reaction is quenched by washing with a solution of sodium thiosulfate to remove excess bromine, followed by water and brine.

-